

Evaluating the Reproducibility of Dinoseb's Developmental Toxicity in Rats: A Comparative Guide

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Compound of Interest

Compound Name: *Dinoseb acetate*

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This guide provides a comparative analysis of two key studies investigating the developmental and reproductive toxicity of Dinoseb in rats. Dinoseb, the active compound to which **Dinoseb acetate** rapidly hydrolyzes, has been the subject of numerous toxicological evaluations. Understanding the reproducibility of these findings is critical for accurate risk assessment and future research. This guide presents quantitative data from two comparable studies in structured tables, details their experimental methodologies, and visualizes the experimental workflow and the compound's mechanism of action.

Comparison of Reproductive and Developmental Toxicity Data

The following tables summarize the key quantitative findings from two independent studies on the effects of orally administered Dinoseb in rats.

Table 1: Comparison of Reproductive Toxicity Endpoints in Male and Female Rats

Endpoint	Furuhashi et al. (2008)[1]	Matsumoto et al. (2010)[2]
Animal Strain	Crj:CD(SD)IGS	Crj:CD(SD)IGS
Compound	Dinoseb	Dinoseb
Administration	Oral gavage	Oral gavage
Dosage (mg/kg/day) - Males	0, 0.78, 2.33, 7.0	-
Dosage (mg/kg/day) - Females	0, 0.78, 2.33, 7.0	0, 8.0, 10.0
Male LOAEL (Lowest Observed Adverse Effect Level)	0.78 mg/kg/day (based on increased hematocrit)	Not Assessed
Female NOAEL (No Observed Adverse Effect Level)	0.78 mg/kg/day	-
Key Male Reproductive Effects	Decreased sperm motility, increased abnormal sperm at 7.0 mg/kg/day.[1]	Not Assessed
Key Female Reproductive Effects	8 deaths and 2 moribund at 7.0 mg/kg/day during late pregnancy.[1]	2 deaths at 10 mg/kg/day.[2]

Table 2: Comparison of Developmental Toxicity Endpoints in Rat Fetuses

Endpoint	Furuhashi et al. (2008)[1]	Matsumoto et al. (2010)[2]
Animal Strain	Crj:CD(SD)IGS	Crj:CD(SD)IGS
Compound	Dinoseb	Dinoseb
Administration	Oral gavage	Oral gavage
Dosage (mg/kg/day)	0, 0.78, 2.33, 7.0	0, 8.0, 10.0
Developmental NOAEL	2.33 mg/kg/day[1]	-
Maternal Toxicity	Significant decrease in body weight gain at 7.0 mg/kg/day. [1]	Significantly decreased body weight gain and food consumption at 8.0 and 10.0 mg/kg/day.[2]
Fetal Body Weight	Significantly lowered at 7.0 mg/kg/day.	Significantly lower at 8.0 and 10.0 mg/kg/day.[2]
Malformations	Not significantly increased.	Increased incidences of external and skeletal malformations at 10 mg/kg/day, including microphthalmia.[2]
Skeletal Variations	Not specified.	Delayed skeletal ossification at 8.0 and 10.0 mg/kg/day.[2]

Experimental Protocols

To facilitate the evaluation of reproducibility, the detailed methodologies from the cited studies are outlined below.

Furuhashi et al. (2008): Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test[1]

- Test Substance: Dinoseb (2-sec-butyl-4,6-dinitrophenol)
- Vehicle: Corn oil

- Animal Model: Crj:CD(SD)IGS rats
- Groups: Four groups of 6 male and 12 female rats each.
- Dosage and Administration: Dinoseb was administered daily by oral gavage at doses of 0, 0.78, 2.33, or 7.0 mg/kg body weight/day.
- Dosing Duration:
 - Males: For a total of 42 days, starting 14 days before mating.
 - Females: For a total of 44-48 days, starting 14 days before mating until day 6 of lactation.
- Mating: One male and one female from the same dose group were paired.
- Endpoints Evaluated:
 - Parental Animals: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology. Sperm analysis was conducted on males.
 - Offspring: Number of live and dead pups, pup body weight, and external abnormalities.

Matsumoto et al. (2010): Prenatal Developmental Toxicity Study[2]

- Test Substance: Dinoseb (2-sec-butyl-4,6-dinitrophenol)
- Vehicle: Corn oil
- Animal Model: Pregnant Crj:CD(SD)IGS rats
- Groups: Three groups of pregnant rats.
- Dosage and Administration: Dinoseb was administered daily by oral gavage at doses of 0, 8.0, or 10.0 mg/kg body weight/day. A separate experiment also evaluated administration through diet.

- Dosing Duration: Gestation days 6 to 15.
- Endpoints Evaluated:
 - Dams: Clinical signs, body weight, food consumption, and necropsy findings.
 - Fetuses: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations were performed.

Visualizing the Research

Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved in the cited research, the following diagrams illustrate the general experimental workflow for a combined reproductive and developmental toxicity study and the molecular mechanism of action of Dinoseb.

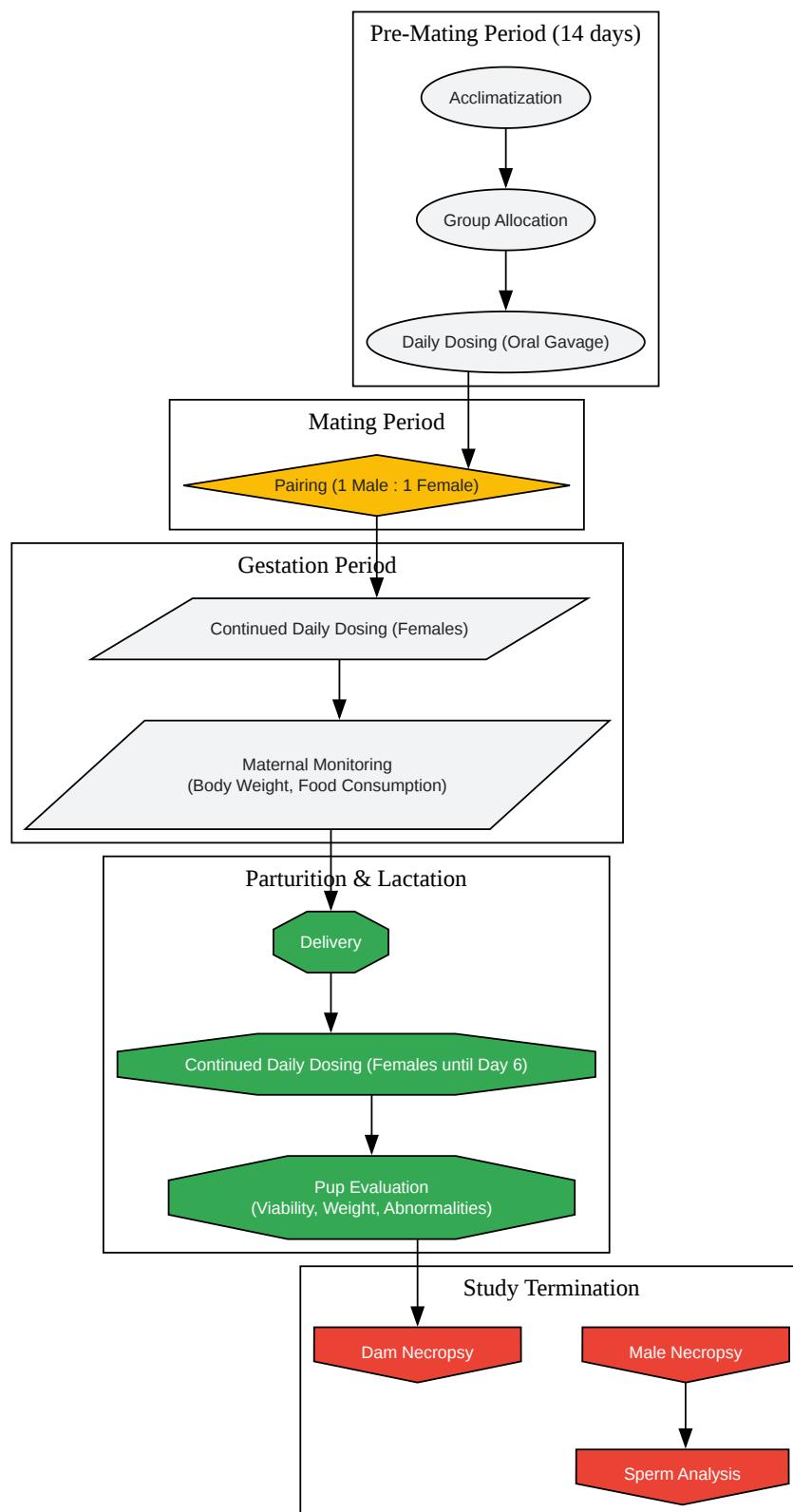
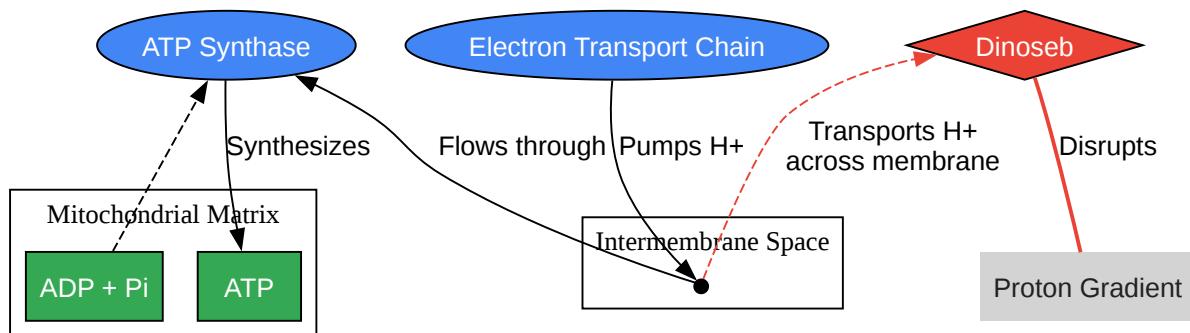
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Fig. 1: Experimental workflow for a combined reproductive/developmental toxicity screening test.

Dinoseb's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the production of ATP, the main energy currency of the cell.



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Fig. 2: Dinoseb uncoupling oxidative phosphorylation.

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References

- 1. Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenatal developmental toxicity of gavage or feeding doses of 2-sec-butyl-4,6-dinitrophenol in rats [pubmed.ncbi.nlm.nih.gov]
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